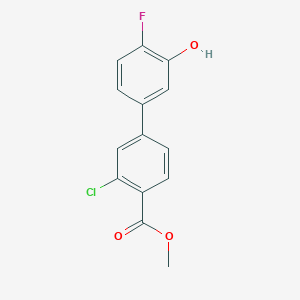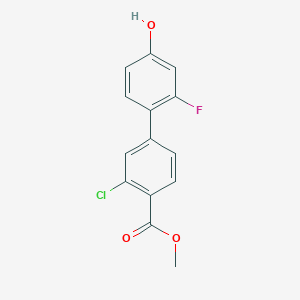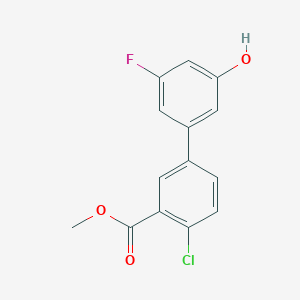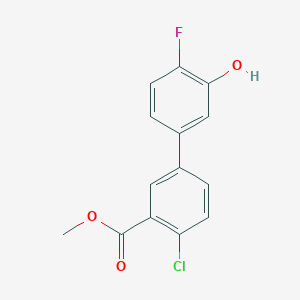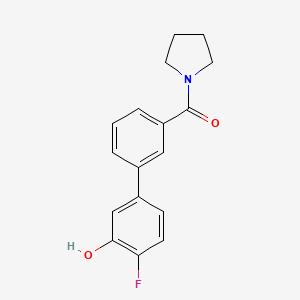
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (FPCP) is an organic compound with a molecular formula of C13H14FNO2. It is a white powder with a melting point of 116-118°C and a boiling point of 298-300°C. FPCP is used in a variety of applications, including scientific research, drug synthesis, and as a stabilizer in the production of certain pharmaceuticals.
Mécanisme D'action
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to act as an electron acceptor in certain chemical reactions, allowing the transfer of electrons from a donor molecule to the 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% molecule. This electron transfer is believed to be responsible for many of the unique properties of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the activity of certain enzymes, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is its low toxicity. It is generally considered to be safe to use in laboratory settings, and it has a low risk of causing adverse reactions in humans. However, 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be difficult to obtain in large quantities, as it is a relatively rare compound. Additionally, it is relatively expensive, and its reactivity can vary depending on the reaction conditions used.
Orientations Futures
1. Further research into the mechanism of action of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to better understand its effects on biochemical and physiological processes.
2. Development of new synthetic routes for the production of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to make it more widely available and cost-effective.
3. Investigation of the potential therapeutic applications of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its anti-inflammatory and anti-cancer properties.
4. Development of new methods for using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a fluorescent probe in biochemical assays.
5. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a catalyst in chemical reactions.
6. Investigation of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a reagent in organic synthesis.
7. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in the synthesis of pharmaceuticals.
8. Further research into the potential toxicological effects of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Méthodes De Synthèse
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by a process known as the Suzuki-Miyaura reaction. This process involves the coupling of two components, an aryl halide and an organoboron compound, in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time can vary from several minutes to several hours, depending on the reactants used.
Applications De Recherche Scientifique
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biochemical assays. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
Propriétés
IUPAC Name |
[3-(3-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGJUVQDUAFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684558 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-35-9 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)


